molecular formula C14H20ClNO B593151 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride CAS No. 13415-54-8

1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride

Cat. No.: B593151
CAS No.: 13415-54-8
M. Wt: 253.8
InChI Key: AZVCJCIUXDFJMO-UHFFFAOYSA-N

Mechanism of Action

Target of Action

Alpha-Pyrrolidinobutyrophenone hydrochloride, a synthetic cathinone, primarily targets the dopamine transporter . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward and motivation pathways .

Mode of Action

Alpha-Pyrrolidinobutyrophenone hydrochloride interacts with its primary target, the dopamine transporter, by inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling .

Biochemical Pathways

The primary biochemical pathway affected by Alpha-Pyrrolidinobutyrophenone hydrochloride is the dopaminergic pathway . By inhibiting the reuptake of dopamine, it enhances dopaminergic signaling, which can lead to heightened alertness, increased energy and motivation, euphoria, and other psychostimulant effects .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular effect of Alpha-Pyrrolidinobutyrophenone hydrochloride’s action is the inhibition of dopamine reuptake, leading to increased dopamine levels in the synaptic cleft . The cellular effects include heightened alertness, increased energy and motivation, euphoria, and other psychostimulant effects .

Action Environment

The action, efficacy, and stability of Alpha-Pyrrolidinobutyrophenone hydrochloride can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the method of administration . .

Safety and Hazards

α-PBP is a Schedule I controlled substance in the United States . It has potential for abuse . Its physiological and toxicological properties are poorly understood . The safety data sheet indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent years have witnessed a rapid increase in the number and prevalence of novel psychoactive substances (NPSs), among which pyrovalerone derivatives, including α-PBP, form a distinct group . These substances pose a serious threat to public health due to their highly pronounced psychostimulant effects and potential for abuse . Future research should focus on understanding their physiological and toxicological properties, as well as developing strategies for their detection and control .

Biochemical Analysis

Biochemical Properties

Alpha-Pyrrolidinobutyrophenone hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter (DAT), where alpha-Pyrrolidinobutyrophenone hydrochloride acts as a potent inhibitor, leading to increased levels of dopamine in the synaptic cleft . Additionally, it interacts with the norepinephrine transporter (NET) and serotonin transporter (SERT), albeit with lower affinity . These interactions result in the modulation of neurotransmitter levels, contributing to its stimulant effects.

Cellular Effects

Alpha-Pyrrolidinobutyrophenone hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission . This results in increased neuronal activity and excitability. Furthermore, alpha-Pyrrolidinobutyrophenone hydrochloride has been reported to induce oxidative stress and mitochondrial dysfunction in neuronal cells, which can lead to cell damage and apoptosis .

Molecular Mechanism

The molecular mechanism of alpha-Pyrrolidinobutyrophenone hydrochloride involves its interaction with various biomolecules and its effects on enzyme activity and gene expression. The compound binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . This results in enhanced dopaminergic signaling and stimulation of the central nervous system. Additionally, alpha-Pyrrolidinobutyrophenone hydrochloride has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters . This further contributes to the increased levels of dopamine, norepinephrine, and serotonin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Pyrrolidinobutyrophenone hydrochloride change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Studies have shown that alpha-Pyrrolidinobutyrophenone hydrochloride can induce long-term effects on cellular function, including alterations in gene expression and cellular metabolism . These effects can persist even after the compound is no longer present, indicating potential long-term consequences of exposure.

Dosage Effects in Animal Models

The effects of alpha-Pyrrolidinobutyrophenone hydrochloride vary with different dosages in animal models. At low doses, the compound induces stimulant effects, including increased locomotor activity and enhanced cognitive function . At higher doses, it can lead to toxic and adverse effects, such as hyperthermia, seizures, and neurotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dosage considerations in the use of alpha-Pyrrolidinobutyrophenone hydrochloride.

Metabolic Pathways

Alpha-Pyrrolidinobutyrophenone hydrochloride is involved in various metabolic pathways, primarily in the liver. The compound undergoes phase I and phase II metabolism, resulting in the formation of several metabolites . The primary metabolic pathways include hydroxylation, reduction, and conjugation reactions . Enzymes such as cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2B6, and CYP2C19, play a crucial role in the metabolism of alpha-Pyrrolidinobutyrophenone hydrochloride . These metabolic processes influence the compound’s pharmacokinetics and overall effects.

Transport and Distribution

The transport and distribution of alpha-Pyrrolidinobutyrophenone hydrochloride within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes via passive diffusion and active transport mechanisms . It can accumulate in specific tissues, including the brain, liver, and kidneys . The distribution of alpha-Pyrrolidinobutyrophenone hydrochloride is influenced by factors such as blood-brain barrier permeability and tissue-specific binding affinities . These factors determine the compound’s localization and concentration in different tissues.

Subcellular Localization

Alpha-Pyrrolidinobutyrophenone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications play a role in directing alpha-Pyrrolidinobutyrophenone hydrochloride to specific subcellular compartments . The subcellular localization of the compound can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Pyrrolidinobutiophenone hydrochloride can be synthesized through a multi-step process involving the reaction of 1-phenyl-2-butanone with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Pyrrolidinobutiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Alpha-Pyrrolidinopentiophenone (alpha-PVP)
  • Alpha-Pyrrolidinopropiophenone (alpha-PPP)
  • Alpha-Pyrrolidinohexanophenone (alpha-PHP)
  • Alpha-Pyrrolidinoheptanophenone (alpha-PHPP)
  • Alpha-Pyrrolidinooctanophenone (alpha-POP)

Comparison: Alpha-Pyrrolidinobutiophenone hydrochloride is unique among its analogs due to its specific structural features, such as the butyrophenone backbone and the pyrrolidine ring. These structural characteristics contribute to its distinct pharmacological profile and potency. Compared to alpha-Pyrrolidinopentiophenone, 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride has a shorter carbon chain, which may influence its binding affinity and duration of action .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12;/h3-5,8-9,13H,2,6-7,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVCJCIUXDFJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631251
Record name 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13415-54-8
Record name alpha-PBP hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13415-54-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2316JM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-phenyl-2-(pyrrolidin-1-yl)butan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.